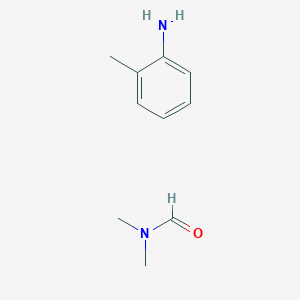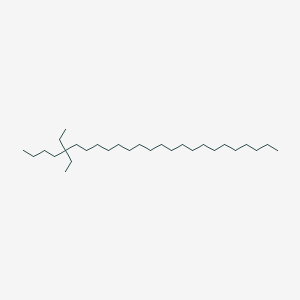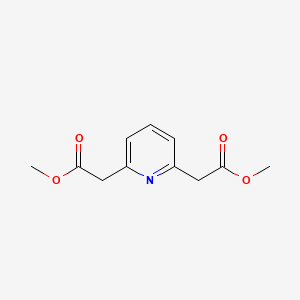
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is an organic compound with a pyridine ring substituted at the 2 and 6 positions by two acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate has several applications in scientific research:
作用機序
The mechanism by which dimethyl 2,2’-(pyridine-2,6-diyl)diacetate exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and the ester oxygen atoms can act as donor sites, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and materials science .
類似化合物との比較
Similar Compounds
Diethyl 2,2’-(pyridine-2,6-diyl)diacetate: Similar structure but with ethyl ester groups instead of methyl.
Pyridine-2,6-dicarboxylic acid: The parent acid form of the compound.
Pyridine-2,6-dimethanol: The reduced form of the ester.
Uniqueness
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is unique due to its specific ester groups, which provide distinct reactivity compared to its analogs. The methyl esters offer different solubility and reactivity profiles, making it suitable for specific applications in coordination chemistry and materials science .
特性
CAS番号 |
817578-78-2 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
methyl 2-[6-(2-methoxy-2-oxoethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)6-8-4-3-5-9(12-8)7-11(14)16-2/h3-5H,6-7H2,1-2H3 |
InChIキー |
CUDUQFLFTSLLGW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=NC(=CC=C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


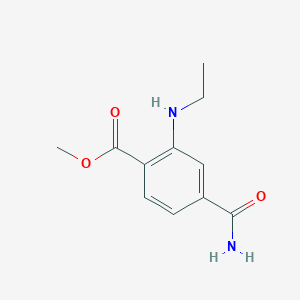

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
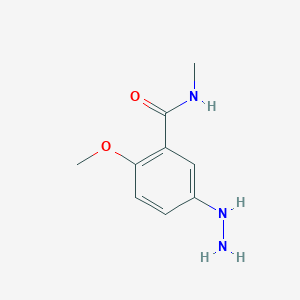
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

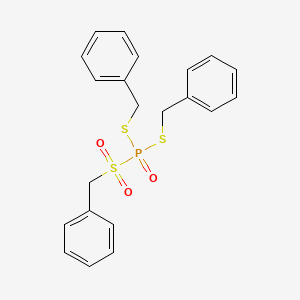
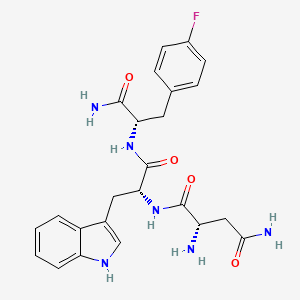
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
